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Compound of Interest

Compound Name: ISTHO036

Cat. No.: B12360519

A Comparative Analysis of Preclinical and Clinical Data on the Toxicity and Efficacy of the TGF-
2 Inhibitor ISTH0036 for the Treatment of Ocular Diseases.

For Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive cross-species analysis of the antisense oligonucleotide
ISTHO0036, a selective inhibitor of transforming growth factor-beta 2 (TGF-32). By objectively
comparing its toxicological and efficacy profile across various animal models and human
clinical trials, this document aims to equip researchers and drug development professionals
with the critical data necessary to evaluate its therapeutic potential against current standards of
care, primarily anti-VEGF therapies, for common ocular pathologies such as neovascular age-
related macular degeneration (nAMD), diabetic macular edema (DME), and glaucoma.

Executive Summary

ISTHO0036 is a locked nucleic acid-modified antisense oligonucleotide designed to selectively
target and downregulate the messenger RNA (mMRNA) of TGF-32, a key cytokine implicated in
ocular fibrosis, inflammation, and angiogenesis.[1] Preclinical and clinical studies have
demonstrated its potential as a first-in-class anti-fibrotic agent.[2][3] This guide synthesizes the
available data on ISTH0036, presenting a comparative view of its safety and effectiveness in
various species, including mice, rabbits, non-human primates, and humans. The primary dose-
limiting toxicity observed in preclinical animal models has been lens opacification or cataract
formation.[4] In clinical trials, ISTH0036 has shown promising efficacy in reducing retinal
thickness, and fibrosis, and stabilizing vision in patients with nAMD and DME.[1][5] A Phase 1
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study in glaucoma patients undergoing filtration surgery also indicated good safety and a trend
towards improved intraocular pressure (IOP) control.[6] This guide directly compares these
findings with the well-established efficacy and safety profiles of anti-VEGF therapies, the
current standard of care for neovascular retinal diseases.

Mechanism of Action: Targeting the TGF-f32
Signaling Pathway

ISTHO0036 operates by selectively binding to the mRNA of TGF-[32, leading to its degradation
and thereby preventing the synthesis of the TGF-[32 protein.[1] This intervention directly
modulates the TGF-2 signaling pathway, which plays a crucial role in various cellular
processes contributing to ocular pathology.

Extracellular Space

Click to download full resolution via product page

Figure 1: ISTH0036 Mechanism of Action in the TGF-32 Signaling Pathway.

Cross-Species Toxicity Profile

Toxicology studies of ISTH0036 have been conducted in mice, rabbits, and non-human
primates (cynomolgus monkeys). The primary adverse finding across species following
intravitreal administration has been dose-dependent lens opacification, indicating the lens as a
primary site of toxicity.
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Dose-Limiting

Species Study Type Key Findings . Reference
Toxicity
) Dose-related
Single and _
transient local
] repeated ] ) Lens
Rabbit ) ) inflammation and o [4]
intravitreal opacification
o delayed lens
Injections o
opacification.
Generally well-
Single and tolerated with
Non-human
] repeated some Lens
Primate ] ] ] o [4]
intravitreal inflammatory opacification
(Cynomolgus) o ]
injections reactions at
higher doses.
No drug-related
serious adverse
) ) ) events reported.
Human (Phase Single intravitreal ) )
o Main ocular AEs Not established [6]
1, Glaucoma) injection
were related to
the surgical
procedure.
Good safety
profile with no
drug-related
adverse events
Repeated and no signs of )
Human (Phase ] ] ] Worsening of
intravitreal intraocular [51[7]
2,nAMD & DME) ) ) cataract
injections inflammation.

Worsening of
cataract was
observed in 16%

of treated eyes.

Cross-Species Efficacy Profile
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The efficacy of ISTH0036 has been evaluated in various animal models of ocular disease and

in human clinical trials, demonstrating its potential to reduce fibrosis, neovascularization, and

inflammation.
. . Key Efficacy
Species Disease Model ] Results Reference
Endpoints
Significantly
prolonged bleb
Glaucoma ) )
o Bleb survival, survival and
Mouse Filtration Surgery ] ) ] [8]
fibrosis reduction  decreased
(GFS) L
fibrosis in the
bleb area.
) Significantly
Laser-induced
) ) reduced
Choroidal Reduction of _ _
Mouse o ) ) angiogenesis by [8]
Neovascularizati  angiogenesis
40% compared
on (CNV)
to control.
Similar potency
to aflibercept in
reducing CNV
] lesions. The
Laser-induced ) o
) Reduction of combination of
Choroidal )
Mouse o CNV lesions and  ISTH0036 and 9]
Neovascularizati ]
vascular leakage  aflibercept
on (CNV)
showed the
lowest

percentage of
CNV lesions.

Clinical Efficacy

Phase 1: Glaucoma
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In a Phase 1 study, patients with open-angle glaucoma undergoing trabeculectomy received a
single intravitreal injection of ISTH0036. The study demonstrated a good safety profile and a

dose-dependent trend in postoperative IOP reduction.

Mean IOP at Day 85

Dose Level (mmHg + SD) Reference
6.75 ug 9.7+3.3 2]
22.5 g 14.2+6.5 [2]
67.5 ug 58+1.8 [2]
225 g 7.8+0.6 2]

Phase 2: BETTER Trial (nAMD and DME)

The Phase 2 BETTER trial evaluated the efficacy and safety of intravitreal ISTH0036 in
patients with nAMD and DME. The results indicated a beneficial effect on anatomical and

functional outcomes.
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Indication Efficacy Endpoint Result Reference
Change in Best-
nAMD Corrected Visual Stabilization of BCVA. [5]

Acuity (BCVA)

Change in Central
Retinal Thickness
(CRT)

Decrease from 330um
to 290um.

[7]

Reduction in o
] 70% reduction in HRM
Hyperreflective ) )
] volume in eyes with [5]
Material (HRM) ] )
fibrosis.
Volume
Improvement from 57
Change in Best- to 68 ETDRS letters in
DME Corrected Visual treatment-naive and [7]
Acuity (BCVA) anti-VEGF pre-treated
patients.

Change in Central
Retinal Thickness
(CRT)

Decrease from 526um
to 326pum.

[7]

Reduction in
Intraretinal Fluid (IRF)

Volume

Mean reduction of
-333nL in naive and
-120nL in a-VEGF

pretreated patients.

[5]

Comparison with Anti-VEGF Therapies

Anti-VEGF agents are the current standard of care for nAMD and DME. While highly effective

in reducing vascular leakage and improving vision, they do not directly address the underlying

fibrotic processes that can lead to long-term vision loss.
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Feature

ISTH0036

Anti-VEGF Therapies (e.g.,
Ranibizumab, Aflibercept)

Mechanism of Action

Targets TGF-2 mRNA to
inhibit fibrosis, inflammation,

and angiogenesis.

Binds to and inhibits Vascular
Endothelial Growth Factor
(VEGF) to reduce
neovascularization and

vascular permeability.

Primary Therapeutic Target

Fibrosis and inflammation

Angiogenesis and vascular

leakage

Reported Efficacy (hAMD)

Stabilization of BCVA,
reduction in CRT and
significant reduction in fibrotic

tissue volume.

Significant improvements in
BCVA and reduction in CRT.

Reported Efficacy (DME)

Improvement in BCVA and
reduction in CRT and

intraretinal fluid.

Significant improvements in
BCVA and reduction in CRT.

Key Differentiator

Potential to be a first-in-class

anti-fibrotic agent.

Well-established anti-
angiogenic and anti-

permeability effects.

Safety Profile

Good systemic safety; ocular
adverse events include

worsening of cataracts.

Good systemic safety; rare but
serious ocular adverse events
include endophthalmitis and

retinal detachment.

Experimental Protocols

Preclinical Study Workflow: Murine Model of Choroidal
Neovascularization
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Study Setup

(CS?BL/GJR] Mice)

Anesthesia
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Laser-induced Burns
(3 burns on Bruch's membrane)
1
1

1
Itnmediately after

Intravitreal Injection

(ISTHO036, Aflibercept, or Vehicle)

Follow-up| & Analysis

In Vivo Imaging Histological Analysis

(Fluorescein Angiography & OCT) (CD45, FITC-dextran, Collagen 1)
Days 5-14 Days 5, 14, 28

Click to download full resolution via product page
Figure 2: Experimental workflow for the murine choroidal neovascularization model.

Animals: C57BL/6JR]j mice were used for the laser-induced CNV model.[9] CNV Induction:
Following anesthesia, three laser burns were created on the Bruch's membrane of each eye
using a 532 nm argon laser.[9] Treatment: Immediately after CNV induction, mice received a
single intravitreal injection of ISTH0036, aflibercept, or a vehicle control.[9] Efficacy
Assessment:
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¢ In Vivo Imaging: The progression of CNV and vascular leakage was monitored using
fluorescein angiography and spectral domain optical coherence tomography (SD-OCT) on
days 5 and 14 post-injection.[9]

+ Histology: Eyes were enucleated at various time points for histological analysis. Inflammation
was assessed by CD45 staining (day 5), angiogenesis by FITC-dextran staining (day 14),
and fibrosis by collagen | deposition (day 28).

Clinical Trial Workflow: Phase 2 BETTER Study

Patient Enrollment

Patients with nAMD or DME
(Treatment-naive or anti-VEGF pre-treated)

Treatment Phase

Intravitreal Injections of ISTH0036 (50uL)

Every 8 Weeks (Q8W)

Follow-up & Endpoints

9-Month Follow-up

Primary & Secondary Endpoints Assessed:
- Best-Corrected Visual Acuity (BCVA)
- Central Retinal Thickness (CRT)
- Intraretinal/Subretinal Fluid (IRF/SRF)
- Hyperreflective Material (HRM)

Click to download full resolution via product page

Figure 3: Workflow for the Phase 2 BETTER clinical trial.
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Study Design: The BETTER study was an international, multicenter, open-label Phase 2a
clinical trial.[5][10] Patient Population: The study enrolled patients with nAMD and DME,
including both treatment-naive individuals and those who had been previously treated with anti-
VEGF therapy but were considered inactive.[5][11] Intervention: Patients received intravitreal
injections of 50uL of ISTH0036 every 8 weeks (Q8W).[5] Follow-up and Endpoints: The total
follow-up period was 9 months.[5] Primary and secondary endpoints included changes in Best-
Corrected Visual Acuity (BCVA), Central Retinal Thickness (CRT), and volumetric assessments
of intraretinal fluid (IRF), subretinal fluid (SRF), and hyperreflective material (HRM) consistent
with fibrosis.[5]

Conclusion

The cross-species analysis of ISTH0036 reveals a promising therapeutic candidate with a
novel anti-fibrotic mechanism of action for the treatment of various ocular diseases. Preclinical
studies have established its biological activity in relevant animal models, with a predictable and
manageable toxicity profile. Clinical trials in glaucoma, nAMD, and DME have provided initial
evidence of its safety and efficacy in human subjects. The unique ability of ISTH0036 to target
fibrosis, a significant unmet need in the long-term management of retinal diseases, positions it
as a potential complementary or alternative therapy to the current standard of care with anti-
VEGF agents. Further larger-scale clinical trials are warranted to fully elucidate its long-term
safety and comparative effectiveness.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. isarna-therapeutics.com [isarna-therapeutics.com]

e 2. First-in-human phase | study of ISTH0036, an antisense oligonucleotide selectively
targeting transforming growth factor beta 2 (TGF-[32), in subjects with open-angle glaucoma
undergoing glaucoma filtration surgery - PubMed [pubmed.ncbi.nlm.nih.gov]

» 3. europe.ophthalmologytimes.com [europe.ophthalmologytimes.com]

© 2025 BenchChem. All rights reserved. 10/12 Tech Support


https://iovs.arvojournals.org/article.aspx?articleid=2804852
https://isarna-therapeutics.com/wp-content/uploads/2022/03/20211130_Isarna-First-Patient_Combined-Draft-4.0_FINAL.pdf
https://iovs.arvojournals.org/article.aspx?articleid=2804852
https://ophthalmologybreakingnews.com/isarna-therapeutics-presents-final-phase-2-results-for-isth0036
https://www.benchchem.com/product/b12360519?utm_src=pdf-body
https://iovs.arvojournals.org/article.aspx?articleid=2804852
https://iovs.arvojournals.org/article.aspx?articleid=2804852
https://iovs.arvojournals.org/article.aspx?articleid=2804852
https://www.benchchem.com/product/b12360519?utm_src=pdf-body
https://www.benchchem.com/product/b12360519?utm_src=pdf-body
https://www.benchchem.com/product/b12360519?utm_src=pdf-custom-synthesis
https://isarna-therapeutics.com/wp-content/uploads/2022/03/160415_ARVO_2016_poster_FINAL.pdf
https://pubmed.ncbi.nlm.nih.gov/29190672/
https://pubmed.ncbi.nlm.nih.gov/29190672/
https://pubmed.ncbi.nlm.nih.gov/29190672/
https://europe.ophthalmologytimes.com/view/phase-i-trial-isth0036-advanced-glaucoma-treatment
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12360519?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

4. First-in-human phase | study of ISTHO0036, an antisense oligonucleotide selectively
targeting transforming growth factor beta 2 (TGF-[32), in subjects with open-angle glaucoma
undergoing glaucoma filtration surgery - PMC [pmc.ncbi.nim.nih.gov]

5. iovs.arvojournals.org [iovs.arvojournals.org]

6. Establishing a mouse model of choroidal neovascularization to study the therapeutic effect
of levotinib and its mechanism - PMC [pmc.ncbi.nlm.nih.gov]

7. iovs.arvojournals.org [iovs.arvojournals.org]

8. biospace.com [biospace.com]

9. isarna-therapeutics.com [isarna-therapeutics.com]
10. isarna-therapeutics.com [isarna-therapeutics.com]

11. ISTHO036 Shows Promise in Wet AMD and DME Trial | OBN
[ophthalmologybreakingnews.com]

To cite this document: BenchChem. [ISTH0036: A Cross-Species Examination of a Novel
Ocular Therapeutic]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12360519#cross-species-analysis-of-isth0036-
toxicity-and-efficacy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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